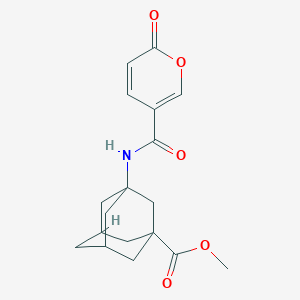

methyl 3-(2-oxo-2H-pyran-5-amido)adamantane-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

methyl 3-(2-oxo-2H-pyran-5-amido)adamantane-1-carboxylate: is a complex organic compound characterized by its unique adamantane core structure and a pyran ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(2-oxo-2H-pyran-5-amido)adamantane-1-carboxylate typically involves multi-step organic reactions. The adamantane core can be functionalized through various substitution reactions, followed by the introduction of the pyran ring via cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance production rates and maintain consistency in product quality.

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane core, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can be used to modify the pyran ring, potentially converting the oxo group to a hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions such as reflux or room temperature, depending on the desired substitution.

Major Products:

科学的研究の応用

Chemistry: In chemistry, methyl 3-(2-oxo-2H-pyran-5-amido)adamantane-1-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the binding affinities and specificities of various biological targets.

Medicine: Medically, the compound holds potential as a therapeutic agent. Its structural components can be modified to enhance its pharmacokinetic properties, making it a promising candidate for drug development, particularly in the treatment of neurological disorders and infectious diseases.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

作用機序

The mechanism of action of methyl 3-(2-oxo-2H-pyran-5-amido)adamantane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The adamantane core provides a rigid framework that facilitates binding to these targets, while the pyran ring and carboxamido group contribute to the compound’s overall binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired therapeutic or biological effects.

類似化合物との比較

Adamantane derivatives: Compounds such as amantadine and rimantadine share the adamantane core and are known for their antiviral properties.

Pyran derivatives: Compounds like coumarin and chromone contain the pyran ring and are used in various medicinal and industrial applications.

Uniqueness: What sets methyl 3-(2-oxo-2H-pyran-5-amido)adamantane-1-carboxylate apart is the combination of the adamantane core with the pyran ring and carboxamido group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

生物活性

Methyl 3-(2-oxo-2H-pyran-5-amido)adamantane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

This compound possesses a complex structure characterized by an adamantane core, a pyran ring, and an amide functional group. This unique combination contributes to its diverse biological activities.

| Property | Details |

|---|---|

| IUPAC Name | Methyl 3-[(6-oxopyran-3-carbonyl)amino]adamantane-1-carboxylate |

| CAS Number | 1207030-08-7 |

| Molecular Formula | C₁₈H₂₁N₁O₅ |

| Molecular Weight | 331.4 g/mol |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The adamantane structure provides a rigid framework that enhances binding affinity to these targets, while the pyran ring and carboxamido group facilitate specific interactions that may lead to:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.

- Receptor Modulation: Interaction with specific receptors could alter signaling pathways, contributing to its pharmacological properties.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was evaluated using standard methods such as the agar well diffusion technique.

| Bacterial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | Moderate inhibition |

| Escherichia coli | Significant inhibition |

| Bacillus subtilis | Mild inhibition |

The results suggest that this compound could serve as a potential lead for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant potential of this compound was assessed using the DPPH radical scavenging assay. The compound demonstrated notable free radical scavenging ability, indicating its potential use in preventing oxidative stress-related diseases.

Case Study 1: Antibacterial Activity

A study conducted on synthesized analogues of this compound revealed that certain derivatives exhibited enhanced antibacterial properties compared to the parent compound. For instance, derivatives M2 and M3 showed stronger inhibition against resistant bacterial strains, highlighting the importance of structural modifications in enhancing efficacy .

Case Study 2: Enzyme Inhibition

In another investigation, the compound was tested for its ability to inhibit urease and alpha-amylase enzymes. The results indicated that this compound effectively inhibited urease activity, which is crucial for treating conditions like urinary tract infections .

Future Research Directions

Further studies are necessary to fully elucidate the pharmacokinetics and mechanisms underlying the biological activities of this compound. Potential areas for future research include:

- In Vivo Studies: To assess the therapeutic efficacy and safety profile in animal models.

- Structure–Activity Relationship (SAR) Studies: To identify key structural features responsible for biological activity.

- Mechanistic Studies: To explore the detailed pathways through which this compound exerts its effects on cellular systems.

特性

IUPAC Name |

methyl 3-[(6-oxopyran-3-carbonyl)amino]adamantane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5/c1-23-16(22)17-5-11-4-12(6-17)8-18(7-11,10-17)19-15(21)13-2-3-14(20)24-9-13/h2-3,9,11-12H,4-8,10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBSCAOBBJWEIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)C4=COC(=O)C=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。